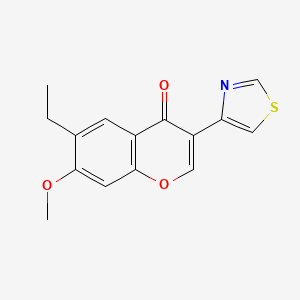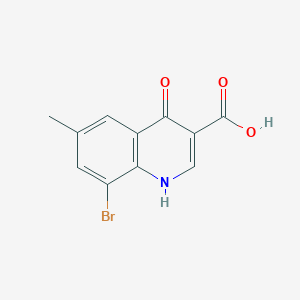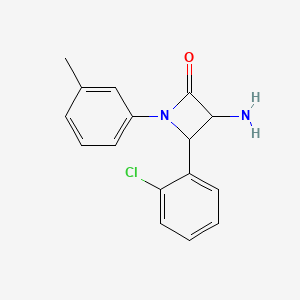
2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina es un compuesto orgánico que presenta un anillo de piridina sustituido con un grupo sec-butoxi y un grupo dioxaborolano. Este compuesto es de interés en varios campos de la química debido a sus propiedades estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina típicamente involucra los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar mediante varios métodos, incluida la síntesis de piridina de Hantzsch, que involucra la condensación de β-cetoésteres con amoníaco y aldehídos.
Introducción del grupo sec-butoxi: El grupo sec-butoxi se puede introducir mediante reacciones de sustitución nucleófila, donde un grupo saliente adecuado en el anillo de piridina es reemplazado por el grupo sec-butoxi.
Uniones del grupo dioxaborolano: El grupo dioxaborolano generalmente se introduce mediante una reacción de borilación, donde un ácido bórico o un éster de boronato reacciona con el anillo de piridina en condiciones adecuadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o para convertir el compuesto en un estado más reducido.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Los reactivos comunes incluyen haluros (por ejemplo, NaCl, KBr) y nucleófilos (por ejemplo, NH₃, R-OH).
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de piridina N, mientras que la reducción puede producir derivados más saturados del compuesto.
Aplicaciones Científicas De Investigación
2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas y en reacciones de acoplamiento cruzado.
Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos, incluida la inhibición enzimática y los estudios de unión a receptores.
Industria: El compuesto se puede utilizar en la producción de materiales avanzados, incluidos los polímeros y los nanomateriales.
Mecanismo De Acción
El mecanismo de acción de 2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina involucra su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede actuar como un inhibidor o un activador de estos objetivos, dependiendo de su estructura específica y la naturaleza del objetivo. Las vías involucradas pueden incluir transducción de señales, vías metabólicas y regulación de la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benceno
- 2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)tiofeno
- 2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)furano
Unicidad
La singularidad de 2-(sec-Butoxy)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina radica en su combinación de un anillo de piridina con un grupo sec-butoxi y un grupo dioxaborolano. Esta estructura única imparte reactividad y propiedades específicas que no se encuentran en compuestos similares, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
1346707-88-7 |
|---|---|
Fórmula molecular |
C15H24BNO3 |
Peso molecular |
277.17 g/mol |
Nombre IUPAC |
2-butan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H24BNO3/c1-7-11(2)18-13-10-12(8-9-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,7H2,1-6H3 |
Clave InChI |
HJHQRTFRMCBAAI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)


![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)







